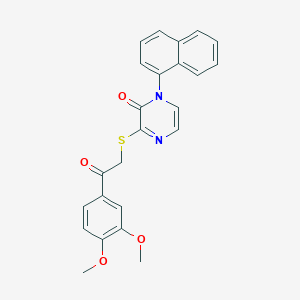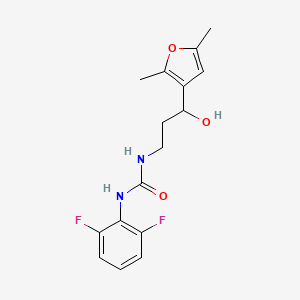
1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea involves the reaction of 2,6-difluoroaniline with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl isocyanate to form the desired product.
Starting Materials
2,6-difluoroaniline, 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl isocyanate
Reaction
Step 1: Dissolve 2,6-difluoroaniline in a suitable solvent such as dichloromethane., Step 2: Add 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl isocyanate to the reaction mixture and stir for several hours at room temperature., Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes., Step 4: Characterize the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
作用机制
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and viruses. It may also act by regulating glucose and lipid metabolism in the body.
生化和生理效应
1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and suppress viral replication. It has also been shown to improve glucose and lipid metabolism in animal models.
实验室实验的优点和局限性
The advantages of using 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea in lab experiments include its potential therapeutic applications and its relatively simple synthesis method. However, its limitations include its unknown mechanism of action and potential toxicity.
未来方向
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea. These include:
1. Investigating its potential use in combination therapy with other anticancer, antifungal, or antiviral agents.
2. Studying its mechanism of action to better understand how it works and how it can be optimized for therapeutic use.
3. Exploring its potential use in treating other metabolic disorders such as non-alcoholic fatty liver disease.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
5. Developing more efficient and cost-effective synthesis methods for large-scale production.
In conclusion, 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea is a synthetic compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. However, its mechanism of action is not fully understood, and further research is needed to evaluate its safety and efficacy in humans.
科学研究应用
1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, antifungal agent, and antiviral agent. It has also been investigated for its potential use in treating metabolic disorders such as diabetes and obesity.
属性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3/c1-9-8-11(10(2)23-9)14(21)6-7-19-16(22)20-15-12(17)4-3-5-13(15)18/h3-5,8,14,21H,6-7H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKVMNZXCNGJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NC2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2660054.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2660059.png)
![2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2660061.png)
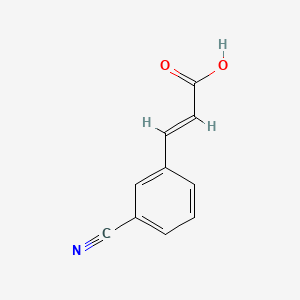

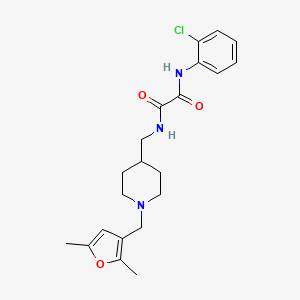
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2660068.png)
![2-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2660069.png)
![3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2660071.png)
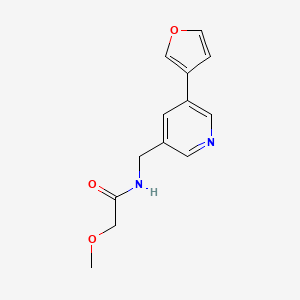
![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)
